Superior Chromatographic Co-Elution of 13C-Labeled Internal Standards Versus Deuterated (2H) Analogs
In reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (RP-UPLC-MS/MS), 13C-labeled internal standards exhibit chromatographic behavior indistinguishable from their unlabeled analytes, whereas 2H (deuterium)-labeled internal standards demonstrate significant retention time shifts due to the isotope effect on hydrophobicity [1]. Glycolic Acid-13C Sodium Salt, as a 13C-labeled compound, co-elutes precisely with endogenous glycolic acid, ensuring identical matrix effects and ionization efficiency across the entire chromatographic peak [2].
| Evidence Dimension | Chromatographic retention time shift relative to unlabeled analyte (RP-UPLC-MS/MS) |
|---|---|
| Target Compound Data | 0% shift (co-elution) |
| Comparator Or Baseline | 2H-labeled internal standards: up to 0.04 min retention time difference, with shifts increasing proportionally to number of deuterium atoms substituted |
| Quantified Difference | 13C-labeled IS shows no measurable retention time shift; 2H-labeled IS shows quantifiable positive shift |
| Conditions | Reversed-phase UPLC-MS/MS analysis of amphetamines in biological samples; findings generalizable to small organic acid IS selection |
Why This Matters
Precise co-elution ensures that the internal standard experiences the exact same matrix effects and ionization conditions as the analyte, a requirement for accurate quantification that deuterated analogs cannot reliably meet.
- [1] Berg T, et al. Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. 2014;1344:83-90. View Source
- [2] Berg T, et al. 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography B. 2011;879(30):3550-3556. View Source
